4-Bromo-2-furaldehyde
Overview
Description
4-Bromo-2-furaldehyde is a useful research compound. Its molecular formula is C5H3BrO2 and its molecular weight is 174.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Furan Compounds
- 4-Bromo-2-furaldehyde can be used to synthesize new furan compounds with multiple substituents. This was demonstrated in a study where nitration of 4,5-dibromo-2-furaldehyde led to the formation of furanmethanediol diacetate and other furan derivatives (Tarasova & Gol'dfarb, 1965).
Synthesis of Optically Active Furanones
- Highly optically active 4-substituted-2(5H)-furanones can be synthesized from chiral 3-bromo-2(5H)-furanone, which is derived from 2-furaldehyde. These furanones are useful in various chemical applications, including pharmaceuticals (Fan et al., 2010).
Preparation of 5-Substituted 2-Furaldehydes
- A study has shown that 5-substituted 2-furaldehydes can be prepared through Pd-catalyzed cross-coupling reactions, highlighting the compound's utility in synthesizing diverse furan derivatives (Kim & Rieke, 2013).
Synthesis of Heteroaryl-Furaldehyde Compounds
- Palladium-catalyzed direct coupling of 5-bromo-2-furaldehyde has been used to synthesize compounds with 5-heteroaryl-2-furaldehyde type functionality, demonstrating its application in organic electronics (Kainulainen & Heiskanen, 2016).
Formation of 4,5-Diaminocyclopent-2-enones
- Lewis acid-catalyzed reactions of 2-furaldehyde with secondary amines have been used to form 4,5-diaminocyclopent-2-enones, a reaction that underscores the compound's utility in synthesizing novel cyclic compounds (Li & Batey, 2007).
Synthesis of Mercapto- and Selenolaldehydes
- Research has shown that 2-Bromo-3-benzo[b]furaldehyde can react with sodium hydrosulfide or hydroselenide to produce isomeric mercapto- and selenolbenzo furaldehydes. These compounds are useful in synthesizing bifunctional and complex-forming compounds (Litvinov et al., 1990).
Potentiometric Sensors for 2-Furaldehyde
- A 2-furaldehyde-selective PVC-membrane electrode has been developed based on tetrabenzyl ether Calix[4]arene. This application demonstrates the potential for using 2-furaldehyde in the development of chemical sensors (Shamsipur et al., 2009).
Biomass Conversion to Renewable Chemicals
- This compound has been used in the conversion of biomass-based 2-furaldehyde for the production of renewable chemicals like succinic acid, highlighting its role in green chemistry and sustainable industrial processes (Choudhary et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-furaldehyde are the G-protein coupled receptors, specifically CXCR2 and CXCR1 . These receptors play a crucial role in the immune response, particularly in the chemotaxis of leukocytes .
Mode of Action
This compound interacts with its targets, CXCR2 and CXCR1, by inhibiting the binding of Interleukin-8 (IL-8) to these receptors . This results in a decrease in the chemotactic response and potentially reduces inflammation .
Biochemical Pathways
The inhibition of IL-8 binding to CXCR2 and CXCR1 by this compound affects the chemokine signaling pathway . This can lead to downstream effects such as reduced leukocyte migration and potentially decreased inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of leukocyte chemotaxis due to the inhibition of IL-8 binding to CXCR2 and CXCR1 . This could potentially lead to a decrease in inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage conditions . Furthermore, the compound’s efficacy could be influenced by factors such as the physiological state of the individual and the presence of other substances that might interact with the compound.
Biochemical Analysis
Biochemical Properties
It is known to be a building block for the synthesis of furanyl cyclobutenediones . These compounds are known to interact with G-protein coupled receptors, which are a large family of proteins that play a crucial role in cellular signaling .
Cellular Effects
Given its role in the synthesis of furanyl cyclobutenediones, it may indirectly influence various cellular processes through its effects on G-protein coupled receptors .
Molecular Mechanism
It is known to be involved in the synthesis of furanyl cyclobutenediones . These compounds can interact with G-protein coupled receptors, potentially influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known to be a solid at room temperature with a melting point of 54-58 °C .
Metabolic Pathways
Given its role in the synthesis of furanyl cyclobutenediones, it may be involved in metabolic pathways related to these compounds .
Properties
IUPAC Name |
4-bromofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-4-1-5(2-7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGBBKQOSUHKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373692 | |
Record name | 4-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21921-76-6 | |
Record name | 4-Bromo-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4-bromo substitution in 2-furaldehyde derivatives for antibacterial activity?
A1: Research suggests that the position of the bromine atom on the furan ring significantly influences the antibacterial activity of 5-nitrofuran azomethine derivatives. The study found that compounds with a bromine atom at the 4-position generally exhibit higher antibacterial activity compared to their 3-bromo counterparts and the parent compounds without bromine substitution []. This highlights the importance of the 4-bromo substitution in enhancing the potency of these compounds against bacteria.
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